![molecular formula C18H22N6 B2566297 7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine CAS No. 899978-04-2](/img/structure/B2566297.png)

7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

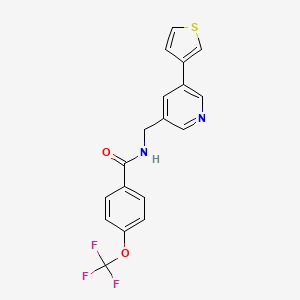

“7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolo[4,3-d]pyrimidines . Pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are established drug targets .

Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidines involves various structural modifications . A copper-catalyzed approach has been used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Molecular Structure Analysis

The molecular structure of “7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” can be analyzed using various spectroscopic techniques such as infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving “7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” can be complex and varied. For instance, a copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” can be determined using various analytical techniques. For instance, the melting point, yield, and NMR data can provide valuable information about the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

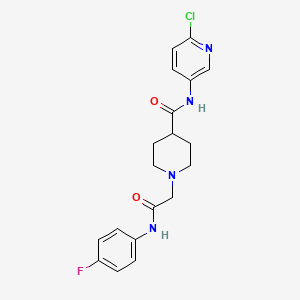

Heterocyclic Synthesis : The compound's framework is integral to the synthesis of novel heterocycles, including pyrimidine derivatives, which exhibit significant biological activities. Research by El-Agrody et al. (2001) showcases the synthesis of various pyrimidine derivatives, demonstrating the versatility of triazolopyrimidine compounds in generating biologically active molecules with potential antimicrobial properties (El-Agrody et al., 2001).

Antimicrobial Evaluation : Thienopyrimidine derivatives, synthesized through reactions involving heteroaromatic o-aminonitrile, have shown pronounced antimicrobial activity, indicating the relevance of triazolopyrimidine structures in developing new antimicrobial agents (Bhuiyan et al., 2006).

Adenosine Receptor Affinity : Novel triazolopyrimidine derivatives have been prepared to exhibit high affinity and selectivity for the A1 adenosine receptor subtype, suggesting their utility in exploring adenosine receptor pharmacology (Betti et al., 1998).

Advancements in Synthesis Techniques

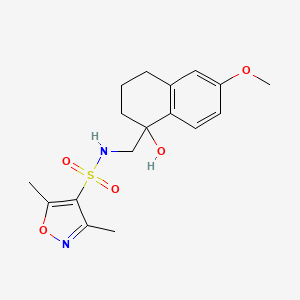

Green Chemistry Approaches : The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and triazolopyrimidine derivatives has been enhanced by employing green chemistry methodologies, utilizing water as the solvent and highlighting the shift towards environmentally benign synthesis practices (Liu et al., 2012).

Phosphodiesterase Inhibitors : Triazolopyrimidine derivatives have been investigated for their potential as cyclic 3',5'-monophosphate phosphodiesterase inhibitors, offering insights into their application as new cardiovascular agents (Novinson et al., 1982).

Eigenschaften

IUPAC Name |

7-(4-benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6/c1-2-24-18-16(21-22-24)17(19-13-20-18)23-10-8-15(9-11-23)12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYVNEWFDYCKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCC(CC3)CC4=CC=CC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2566216.png)

![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2566217.png)

![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)

![4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2566225.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2566227.png)

![3,9-dimethyl-7-pentyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2566235.png)

![3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2566236.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2566237.png)